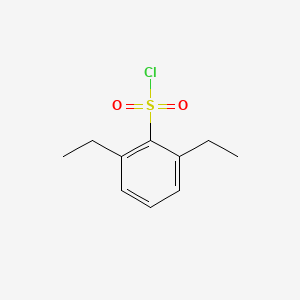

2,6-Diethylbenzene-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-3-8-6-5-7-9(4-2)10(8)14(11,12)13/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPLJLXHJANWKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Considerations of 2,6 Diethylbenzene 1 Sulfonyl Chloride

Systematic IUPAC Nomenclature and Common Academic References

The compound is systematically named 2,6-diethylbenzene-1-sulfonyl chloride according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. In academic literature and chemical databases, it is also referred to by synonyms such as 2,6-Diethylbenzenesulfonyl chloride and Benzenesulfonyl chloride, 2,6-diethyl- . guidechem.com Its unique structure is unambiguously identified by its CAS Registry Number, 91920-30-8. guidechem.combldpharm.com

Interactive Table 1: Compound Identification Below are the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | guidechem.com |

| Synonyms | 2,6-Diethylbenzenesulfonyl chloride | guidechem.com |

| CAS Number | 91920-30-8 | guidechem.combldpharm.com |

| Molecular Formula | C₁₀H₁₃ClO₂S | guidechem.com |

| Molecular Weight | 232.73 g/mol | bldpharm.com |

| Canonical SMILES | CCc1cccc(CC)c1S(Cl)(=O)=O | guidechem.com |

Structural Features and Ortho-Substituent Effects in Benzene (B151609) Sulfonyl Chlorides

Benzenesulfonyl chlorides are a class of organosulfur compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to a benzene ring. wikipedia.org The reactivity of the sulfonyl chloride group, a potent electrophile, is modulated by the nature and position of other substituents on the aromatic ring. magtech.com.cnmsu.edu

Substituents exert their influence through a combination of inductive and resonance effects. The sulfonyl chloride group itself is strongly electron-withdrawing and is classified as a deactivating group in the context of electrophilic aromatic substitution. libretexts.org Conversely, the two ethyl groups at the ortho-positions are alkyl groups, which are generally considered electron-donating through an inductive effect. msu.edu This electron donation would typically activate the ring towards electrophilic attack. However, the dominant characteristic imparted by the 2,6-diethyl substitution is a profound steric effect.

The "ortho effect" refers to the distinct influence of a substituent at the position adjacent to a reaction center. In the case of 2,6-disubstituted benzenesulfonyl chlorides, these effects are magnified. Research on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides demonstrates that a nitro group in the ortho position creates significant steric hindrance that can prevent certain reaction pathways, such as the formation of diaryl disulfones. cdnsciencepub.com Similarly, the two bulky ethyl groups in this compound physically shield the electrophilic sulfur atom of the sulfonyl chloride group. This steric shielding is the primary determinant of the compound's reactivity, often overriding electronic effects.

Conformational Analysis and Steric Hindrance Attributed to Diethyl Groups

The conformational arrangement of this compound is heavily constrained by the steric bulk of the ortho-ethyl groups. These groups restrict the free rotation of the carbon-sulfur (C-S) bond, forcing the sulfonyl chloride group into a specific, sterically-hindered orientation relative to the benzene ring. This steric hindrance has significant consequences for the compound's reactivity, particularly in reactions involving nucleophilic attack at the sulfur atom.

Studies on the reactions of various benzenesulfonyl chlorides with nucleophiles like anilines have shown that ortho-substituents can dramatically retard reaction rates. For instance, the presence of ortho-methyl groups in aniline (B41778) slows its reaction with benzenesulfonyl chlorides, an effect attributed to steric hindrance at the reaction center. rsc.org The steric demand of an ethyl group is greater than that of a methyl group, and in this compound, the presence of two such groups creates a highly congested environment around the sulfonyl chloride moiety.

This steric crowding makes it difficult for nucleophiles to approach the electrophilic sulfur atom, thus decreasing the rate of substitution reactions compared to less hindered analogs like benzenesulfonyl chloride or even 2,6-dimethylbenzenesulfonyl chloride. wikipedia.orgrsc.org The potential energy surface for the hydrolysis of benzenesulfonyl chloride indicates a preference for axial nucleophilic attack on the sulfur atom; such an attack would be severely impeded by the flanking ethyl groups in the 2,6-diethyl derivative. researchgate.net

Interactive Table 2: Comparative Steric Influence of Ortho-Substituents This table provides a qualitative comparison of the steric effects of different ortho-substituents on the reactivity of the benzenesulfonyl chloride functional group.

| Ortho-Substituent(s) | Compound Example | Expected Steric Hindrance | Relative Reactivity with Nucleophiles | Source(s) |

| Hydrogen (None) | Benzenesulfonyl chloride | Low | High | wikipedia.org |

| One Methyl Group | 2-Methylbenzenesulfonyl chloride | Moderate | Medium | rsc.org |

| Two Methyl Groups | 2,6-Dimethylbenzenesulfonyl chloride | High | Low | rsc.org |

| Two Ethyl Groups | This compound | Very High | Very Low | cdnsciencepub.comrsc.org |

| Two Chloro Groups | 2,6-Dichlorobenzenesulfonyl chloride | High | Low | sigmaaldrich.com |

Synthetic Methodologies for 2,6 Diethylbenzene 1 Sulfonyl Chloride

Classical Preparative Routes to Aryl Sulfonyl Chlorides

Traditional methods for the synthesis of aryl sulfonyl chlorides have been well-established for decades and can be adapted for the preparation of 2,6-diethylbenzene-1-sulfonyl chloride. These routes, while often effective, may present challenges in terms of regioselectivity and reaction conditions, particularly with sterically encumbered substrates.

Chlorosulfonation of Diethylbenzene Precursors

Direct chlorosulfonation of an aromatic ring is a primary method for the synthesis of aryl sulfonyl chlorides. In the case of this compound, the starting material would be 1,3-diethylbenzene (B91504). The reaction involves the treatment of the aromatic substrate with chlorosulfonic acid. orgsyn.org

The electrophilic aromatic substitution mechanism is initiated by the formation of the electrophile, which is believed to be the sulfur trioxide-protonated chlorosulfonic acid or a related species. orgsyn.org The reaction of 1,3-diethylbenzene with chlorosulfonic acid is expected to yield the desired this compound. However, the presence of two activating ethyl groups can lead to the formation of isomeric products. The major expected isomers would be the 2,4- and 3,5-diethylbenzene-1-sulfonyl chlorides. Careful control of reaction conditions, such as temperature and reaction time, is crucial to maximize the yield of the desired 2,6-isomer. Lower temperatures generally favor the kinetically controlled product, which may or may not be the desired isomer.

A typical procedure involves the slow addition of the diethylbenzene to an excess of chlorosulfonic acid at a controlled temperature, followed by quenching the reaction mixture on ice and subsequent workup to isolate the product. orgsyn.org

Table 1: Typical Reagents and Conditions for Chlorosulfonation

| Reagent/Parameter | Typical Conditions |

| Starting Material | 1,3-Diethylbenzene |

| Chlorinating Agent | Chlorosulfonic acid |

| Stoichiometry | Excess chlorosulfonic acid |

| Temperature | 0-25 °C |

| Reaction Time | 1-4 hours |

| Workup | Quenching on ice, extraction |

Oxidative Chlorination Approaches

Oxidative chlorination methods provide alternative pathways to aryl sulfonyl chlorides from various sulfur-containing precursors. These methods can offer better regioselectivity compared to direct chlorosulfonation, as the position of the sulfur functionality is predetermined.

The oxidation of 2,6-diethylthiophenol represents a direct route to the target sulfonyl chloride. A variety of oxidizing agents in the presence of a chloride source can be employed for this transformation. lookchem.comorganic-chemistry.orgorganic-chemistry.org Common reagents include chlorine gas in an aqueous or acetic acid medium, or combinations like hydrogen peroxide with thionyl chloride or N-chlorosuccinimide (NCS) with hydrochloric acid. organic-chemistry.orgorganic-chemistry.org

The reaction proceeds via the oxidation of the thiol to a sulfenic acid, which is then further oxidized and chlorinated to the sulfonyl chloride. The steric hindrance around the sulfur atom in 2,6-diethylthiophenol might necessitate more forcing reaction conditions or longer reaction times compared to unhindered thiols.

Table 2: Reagents for Oxidative Chlorination of Thiols

| Oxidizing System | Solvent | Typical Yields |

| Cl₂ / H₂O or CH₃COOH | Acetic acid, Water | Good to Excellent |

| H₂O₂ / SOCl₂ | Dichloromethane | High |

| NCS / HCl | Acetonitrile (B52724) | Good |

| DCDMH / aq. Acetonitrile | Acetonitrile | Good to Excellent lookchem.com |

Similarly, bis(2,6-diethylphenyl) disulfide can serve as a precursor to this compound. The disulfide bond is cleaved and oxidized under the reaction conditions to yield two molecules of the desired sulfonyl chloride. Reagents used for this transformation are similar to those for the oxidation of thiols, such as chlorine in aqueous acetic acid or other oxidative chlorinating agents. researchgate.netorganic-chemistry.org

The reaction mechanism involves the initial cleavage of the disulfide bond followed by oxidation and chlorination of the resulting sulfur species.

If 2,6-diethylbenzenesulfonic acid or its corresponding salt is available, it can be readily converted to the sulfonyl chloride. lookchem.com This is a common and high-yielding method. The most frequently used reagents for this conversion are thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). lookchem.com The reaction with thionyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

This method is particularly advantageous if the sulfonic acid can be prepared regioselectively. The reaction involves the conversion of the sulfonic acid to a more reactive intermediate which is then attacked by a chloride ion.

Table 3: Reagents for the Conversion of Sulfonic Acids to Sulfonyl Chlorides

| Reagent | Catalyst (if any) | Typical Conditions |

| Thionyl chloride (SOCl₂) | DMF | Reflux |

| Phosphorus pentachloride (PCl₅) | Neat or in a solvent | Room temp. to gentle heating |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | - | Mild conditions lookchem.com |

Modern and Sustainable Synthetic Strategies

Recent advances in synthetic chemistry have led to the development of more sustainable and efficient methods for the preparation of aryl sulfonyl chlorides, which are also applicable to sterically hindered compounds.

One notable modern approach is the Sandmeyer-type reaction starting from the corresponding aniline (B41778). nih.govnih.gov For the synthesis of this compound, the precursor would be 2,6-diethylaniline. The aniline is first diazotized using sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl) to form the diazonium salt. rsc.orgorganic-chemistry.org This intermediate is then reacted with a solution of sulfur dioxide in a suitable solvent, such as acetic acid, in the presence of a copper(I) or copper(II) chloride catalyst. nih.govorgsyn.org This method offers excellent regioselectivity as the position of the sulfonyl chloride group is determined by the position of the amino group in the starting aniline.

A recent development in this area involves the use of stable SO₂ surrogates, such as 1,4-bis(sulfur dioxide)dabco complex (DABSO-SO₂), which avoids the handling of gaseous sulfur dioxide. organic-chemistry.orgorganic-chemistry.org Furthermore, photocatalytic methods for the synthesis of sulfonyl chlorides from diazonium salts have also been reported, offering a potentially greener alternative. nih.gov

Palladium-catalyzed cross-coupling reactions have also emerged as a modern tool for the synthesis of aryl sulfonyl chlorides from arylboronic acids and a sulfuryl chloride source, although the applicability to highly hindered substrates like 2,6-diethylphenylboronic acid would need to be specifically evaluated. nih.gov

Table 4: Modern Synthetic Approaches to Aryl Sulfonyl Chlorides

| Method | Precursor | Key Reagents | Advantages |

| Sandmeyer Reaction | 2,6-Diethylaniline | NaNO₂, HCl, SO₂, CuCl | High regioselectivity nih.govorgsyn.org |

| Sandmeyer with SO₂ Surrogate | 2,6-Diethylaniline | t-BuONO, DABSO-SO₂, CuCl₂ | Avoids gaseous SO₂ organic-chemistry.orgorganic-chemistry.org |

| Photocatalytic Synthesis | Diazonium Salt | Photocatalyst, SO₂ source | Mild, light-driven nih.gov |

| Pd-catalyzed Cross-Coupling | 2,6-Diethylphenylboronic acid | Pd catalyst, SO₂Cl₂ source | Convergent synthesis nih.gov |

Photocatalytic Synthesis of Sulfonyl Chlorides

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling a variety of transformations under mild conditions. nih.govacs.orgmpg.de The synthesis of sulfonyl chlorides has benefited from this advancement, providing sustainable alternatives to classical methods like the Meerwein chlorosulfonylation reaction. nih.govacs.org

One notable method employs a heterogeneous, metal-free carbon nitride photocatalyst, potassium poly(heptazine imide) (K-PHI), to produce a range of sulfonyl chlorides from arenediazonium salts. nih.govacs.org This reaction proceeds at room temperature under visible light irradiation, demonstrating high tolerance for various functional groups and achieving yields between 50% and 95%. nih.govacs.org The process can also start from precursors like thiols, thioacetates, and isothiouronium salts. nih.gov Interestingly, the selectivity of the reaction to yield sulfonyl chlorides over other potential products, such as aryl chlorides or disulfides, can be controlled by tuning the wavelength of the incident light. nih.gov For instance, irradiation with a 465 nm LED light source is optimal for producing sulfonyl chlorides. nih.gov

The photocatalytic process is initiated by the generation of aryl radicals from the corresponding arenediazonium salts, which then react with a sulfur dioxide source. nih.govacs.org In some protocols, sulfur dioxide is generated in situ from thionyl chloride and residual water in the solvent, highlighting the critical role of reaction components. mpg.deacs.org The performance of these systems can be influenced by the specific type of carbon nitride catalyst used, with materials like mesoporous graphitic carbon nitride (mpg-CN) also showing excellent yields. mpg.de

| Entry | Substrate (Arenediazonium Tetrafluoroborate) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromophenyl | 4-Bromobenzenesulfonyl chloride | 95 |

| 2 | 4-Nitrophenyl | 4-Nitrobenzenesulfonyl chloride | 85 |

| 3 | Phenyl | Benzenesulfonyl chloride | 80 |

| 4 | 4-Chlorophenyl | 4-Chlorobenzenesulfonyl chloride | 98 |

| 5 | 4-Cyanophenyl | 4-Cyanobenzenesulfonyl chloride | 82 |

Metal-Free Synthetic Approaches

Beyond photocatalysis, other metal-free methods for synthesizing sulfonyl chlorides have been developed to avoid the cost and potential toxicity of metal catalysts. A highly effective approach involves the use of 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) as a chlorinating agent to convert sulfonic acids into their corresponding sulfonyl chlorides. organic-chemistry.org

This method is notable for its mild, solvent-free conditions at room temperature, short reaction times, and high efficiency. organic-chemistry.org The procedure was optimized using 4-methylbenzenesulfonic acid, establishing that a 1:0.3 ratio of sulfonic acid to TAPC is ideal. organic-chemistry.org The methodology demonstrates broad applicability across aromatic, aliphatic, and cyclic sulfonic acids, tolerating sensitive functional groups and consistently producing products in excellent yields and high purity. organic-chemistry.org This TAPC-promoted conversion represents a practical and environmentally benign alternative to traditional methods that often require harsh reagents like phosphorus pentachloride or thionyl chloride. organic-chemistry.orgorgsyn.org

| Entry | Substrate (Sulfonic Acid) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylbenzenesulfonic acid | 10 | 98 |

| 2 | Benzenesulfonic acid | 15 | 95 |

| 3 | 4-Methoxybenzenesulfonic acid | 10 | 96 |

| 4 | 4-Chlorobenzenesulfonic acid | 20 | 94 |

| 5 | 4-Nitrobenzenesulfonic acid | 25 | 90 |

| 6 | Naphthalene-2-sulfonic acid | 15 | 95 |

One-Pot Synthetic Procedures

One-pot syntheses are highly valued for their operational simplicity, reduced waste, and efficiency by avoiding the isolation of intermediates. For arylsulfonyl chlorides, several one-pot procedures have been reported.

A notable strategy involves a copper-catalyzed decarboxylative halosulfonylation that converts readily available aromatic carboxylic acids into sulfonyl chlorides. acs.orgprinceton.edu This process leverages copper ligand-to-metal charge transfer (LMCT) to generate an aryl radical from the carboxylic acid, which is then trapped by sulfur dioxide. acs.orgprinceton.edu The resulting sulfonyl radical is subsequently chlorinated to afford the desired arylsulfonyl chloride. princeton.edu This method is advantageous as it often allows for the subsequent reaction, for example, amination to form a sulfonamide, to be carried out in the same reaction vessel, circumventing the need to isolate the often reactive sulfonyl chloride intermediate. acs.org

Another practical one-pot procedure has been developed for the synthesis of disubstituted benzenesulfonyl chlorides, including the closely related 2,4-diethylbenzenesulfonyl chloride, starting from meta-disubstituted benzenes. patsnap.com This method involves the sequential addition of chlorosulfonic acid and a chlorinating agent like oxalyl chloride to m-diethylbenzene at controlled temperatures. patsnap.com The entire process, from the initial sulfonation to the formation of the sulfonyl chloride, occurs in a single reactor before workup, simplifying the procedure and improving efficiency. patsnap.com

Challenges and Optimization in the Synthesis of this compound

The synthesis of a specifically substituted compound like this compound presents unique challenges, primarily concerning regioselectivity and the optimization of reaction conditions to maximize yield and purity.

Regioselectivity and Ortho-Substituent Directing Effects

The primary challenge in synthesizing this compound is controlling the position of the incoming chlorosulfonyl group on the aromatic ring. The starting material for this specific isomer is typically 1,3-diethylbenzene (m-diethylbenzene). According to the principles of electrophilic aromatic substitution, the two ethyl groups are activating and ortho, para-directing. libretexts.org

This means the incoming electrophile (the chlorosulfonyl group) is directed to positions ortho and para relative to the ethyl groups.

Position 4: Ortho to one ethyl group and para to the other. This position is strongly activated.

Position 6: Also ortho to one ethyl group and para to the other, identical to position 4 due to symmetry.

Position 2: Ortho to both ethyl groups. This position is also activated, but may be subject to steric hindrance.

Position 5: Meta to both ethyl groups and is the least likely to be substituted.

Consequently, the direct chlorosulfonation of m-diethylbenzene tends to yield the 2,4-diethylbenzenesulfonyl chloride isomer as the major product due to the powerful directing effect of the alkyl groups towards the 4-position. patsnap.com Achieving high regioselectivity for the 2,6-isomer is difficult because the 2-position, while electronically activated, is sterically hindered by the two adjacent ethyl groups. The larger the electrophile, the less favorable attack at the sterically crowded ortho position becomes. libretexts.org Overcoming this inherent regiochemical preference requires carefully tailored synthetic strategies or the use of starting materials that already have the desired substitution pattern.

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing side products. Key parameters that require careful control include temperature, reaction time, and the nature and ratio of reagents.

For chlorosulfonation reactions, temperature control is critical. The reaction of an arene with chlorosulfonic acid is highly exothermic, and maintaining a low temperature (e.g., 5-15 °C) is often necessary to prevent the formation of undesired byproducts, such as diaryl sulfones. patsnap.comorgsyn.org As described in a procedure for the related 2,4-diethyl isomer, the reaction can be carried out by first adding the substrate to the reactor, cooling it in an ice-water bath, and then slowly adding the chlorosulfonic acid. patsnap.com

The choice of reagents and additives can also significantly impact the outcome. For instance, after the initial sulfonation with chlorosulfonic acid, a stronger chlorinating agent like oxalyl chloride may be added to convert the intermediate sulfonic acid to the final sulfonyl chloride, with reaction times of several hours being typical. patsnap.com The workup procedure is also vital for obtaining a high-purity product. Pouring the reaction mixture into an ice-water mixture quenches the reaction and precipitates the water-insoluble sulfonyl chloride. patsnap.comresearchgate.net However, sulfonyl chlorides are susceptible to hydrolysis back to the sulfonic acid, so prolonged contact with water must be avoided. orgsyn.orgresearchgate.net Efficient separation of the organic layer and thorough washing are necessary to remove residual acids and salts. orgsyn.org

| Step | Reagent | Temperature | Time | Observation |

|---|---|---|---|---|

| 1 | m-Diethylbenzene, Anhydrous Ammonium (B1175870) Sulfate, Chlorosulfonic Acid | 5-10 °C | 0.5 h | Initial sulfonation |

| 2 | Chlorosulfonic Acid, Oxalyl Chloride | 15 °C | 5.0 h | Conversion to sulfonyl chloride |

| 3 | Ice-water mixture (Workup) | <15 °C | 1.0 h | Quenching and precipitation |

Chemical Reactivity and Transformation Pathways of 2,6 Diethylbenzene 1 Sulfonyl Chloride

Electrophilic Nature and Reaction Mechanisms

The core of 2,6-Diethylbenzene-1-sulfonyl chloride's reactivity lies in the electrophilic character of the sulfur atom within the sulfonyl chloride group (-SO₂Cl). This electrophilicity is induced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. wikipedia.org This polarization makes the sulfur atom susceptible to attack by a wide range of nucleophiles. However, the two ethyl groups on the benzene (B151609) ring create significant steric hindrance around the reaction center, which can decrease reaction rates compared to unhindered aryl sulfonyl chlorides like benzenesulfonyl chloride. researchgate.netrsc.org

Nucleophilic Acyl Substitution at the Sulfur Center

Reactions involving this compound predominantly proceed via a nucleophilic substitution mechanism at the sulfur atom, which is analogous to nucleophilic acyl substitution in carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org The reaction is not a single-step Sₙ2 process but rather a two-step addition-elimination pathway. youtube.com

Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic sulfur atom, breaking the S=O pi bond and forming a transient, pentacoordinate trigonal bipyramidal intermediate. researchgate.netyoutube.com

Elimination of the Leaving Group: The intermediate is unstable and collapses by reforming the sulfur-oxygen double bond, which expels the chloride ion (Cl⁻), the most suitable leaving group, to yield the final substituted product. youtube.com

The rate of this reaction is influenced by the nucleophile's strength and, critically for this compound, the steric accessibility of the sulfur center. The bulky ethyl groups can impede the approach of the nucleophile, requiring more forcing conditions (e.g., higher temperatures or longer reaction times) than for less substituted sulfonyl chlorides.

Role of the Sulfonyl Chloride Group as a Leaving Group

In the context of reactions at the sulfur center, it is the chloride ion (Cl⁻) that functions as the leaving group, not the entire sulfonyl chloride moiety. wikipedia.orgpearson.com The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl) and is stable in solution.

In a different type of reaction where an alcohol's hydroxyl group is converted into a better leaving group, the alcohol is first reacted with a sulfonyl chloride (like this compound) to form a sulfonate ester. libretexts.org In a subsequent substitution reaction on the carbon that was attached to the alcohol, the entire sulfonate group (Ar-SO₃⁻) acts as an excellent leaving group due to its ability to delocalize the negative charge across three oxygen atoms.

Reactions with Nitrogen-Containing Nucleophiles

This compound readily reacts with primary and secondary amines and hydrazines, serving as a key reagent for the synthesis of sulfonamides and related structures. These reactions typically require a base to neutralize the hydrogen chloride (HCl) byproduct. youtube.commolport.com

Synthesis of Sulfonyl Hydrazones

Sulfonyl hydrazones are typically synthesized in a two-step process that begins with the formation of a sulfonyl hydrazide. researchgate.net this compound reacts with hydrazine (B178648) hydrate, often in a solvent like tetrahydrofuran (B95107) at reduced temperatures, to produce 2,6-diethylbenzenesulfonyl hydrazide. google.comorgsyn.org

Step 1: Sulfonyl Hydrazide Formation Ar-SO₂Cl + 2 H₂N-NH₂ → Ar-SO₂NHNH₂ + H₂N-NH₃⁺Cl⁻

This intermediate sulfonyl hydrazide can then be condensed with an aldehyde or ketone to yield the final sulfonyl hydrazone. lookchem.com Modern protocols have developed one-pot procedures where the sulfonyl chloride, hydrazine, and a carbonyl compound react sequentially in the same vessel to efficiently produce sulfonyl hydrazones. lookchem.comresearchgate.net

| Sulfonyl Chloride | Carbonyl Source (via Vinyl Azide) | Reaction Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzenesulfonyl chloride | α-Phenylvinyl azide | H₂O, Et₃N, Me₄NCl, 60°C, 4 h | N'-(1-Phenylethylidene)-4-methylbenzenesulfonohydrazide | 92 | lookchem.com |

| Benzenesulfonyl chloride | α-Phenylvinyl azide | H₂O, Et₃N, Me₄NCl, 60°C, 4 h | N'-(1-Phenylethylidene)benzenesulfonohydrazide | 90 | lookchem.com |

| 4-Methoxybenzenesulfonyl chloride | α-Phenylvinyl azide | H₂O, Et₃N, Me₄NCl, 60°C, 4 h | 4-Methoxy-N'-(1-phenylethylidene)benzenesulfonohydrazide | 94 | lookchem.com |

| 4-Chlorobenzenesulfonyl chloride | α-(4-Chlorophenyl)vinyl azide | H₂O, Et₃N, Me₄NCl, 60°C, 4 h | 4-Chloro-N'-(1-(4-chlorophenyl)ethylidene)benzenesulfonohydrazide | 85 | lookchem.com |

Note: This table illustrates a general, modern method for sulfonyl hydrazone synthesis as specific examples for the 2,6-diethyl derivative are not prevalent.

Reactions with Oxygen-Containing Nucleophiles

This compound reacts with oxygen nucleophiles such as water, alcohols, and phenols to form sulfonic acids and sulfonate esters, respectively. These reactions are competitive, and conditions can be tuned to favor the desired product.

The reaction with alcohols or phenols produces sulfonate esters, which are valuable intermediates in their own right, often used to convert the hydroxyl group into a good leaving group. libretexts.org This esterification is typically performed in the presence of a base like pyridine, which not only neutralizes HCl but can also act as a nucleophilic catalyst. libretexts.orgyoutube.com

General Reaction (Esterification): Ar-SO₂Cl + R-OH + Pyridine → Ar-SO₂-OR + Pyridinium chloride

Hydrolysis, the reaction with water, leads to the formation of 2,6-diethylbenzenesulfonic acid. wikipedia.org This reaction can be a significant side reaction during esterifications if water is not rigorously excluded from the reaction medium. Phenols, being less nucleophilic than aliphatic alcohols, may require more forcing conditions or conversion to the more reactive phenoxide ion for efficient esterification. libretexts.org

| Oxygen Nucleophile | Sulfonyl Chloride | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Ethanol (B145695) | p-Toluenesulfonyl chloride | Pyridine, 0°C to RT | Ethyl tosylate | libretexts.org |

| Phenol | Benzoyl chloride (as acyl analog) | Room Temperature | Phenyl benzoate | libretexts.org |

| (R)-2-Butanol | p-Toluenesulfonyl chloride | Pyridine | (R)-sec-Butyl tosylate | youtube.com |

| Methanol | 2,4,6-Trimethylbenzoyl chloride (as acyl analog) | Aqueous Methanol | Methyl 2,4,6-trimethylbenzoate | rsc.org |

Note: Data for analogous sulfonyl and acyl chlorides are used to demonstrate the general reaction with oxygen nucleophiles due to a lack of specific published data for the title compound.

Reactions Involving Carbon-Based Nucleophiles

Aryl sulfonyl chlorides, including this compound, have emerged as valuable coupling partners in transition-metal-catalyzed C-H arylation reactions. chemrevlett.com These reactions provide a direct method for forming carbon-carbon bonds, constructing biaryl or heteroaryl-aryl motifs that are prevalent in pharmaceuticals and materials science. chemrevlett.com This approach avoids the need for pre-functionalized organometallic reagents, which streamlines synthesis and reduces waste. chemrevlett.com In these transformations, the aryl sulfonyl chloride serves as the source of the aryl group that is installed onto another molecule.

The reactions are typically catalyzed by transition metals, most notably palladium. chemrevlett.com The presence of an oxidant is often crucial for the catalytic cycle. chemrevlett.com For instance, the palladium-catalyzed arylation of heteroarenes like pyrroles and coumarins with aryl sulfonyl chlorides has been successfully demonstrated. chemrevlett.com The steric hindrance provided by the two ethyl groups in this compound can influence the regioselectivity and efficiency of these arylation reactions.

A significant application of this compound in C-C bond formation is its use in desulfiative cross-coupling reactions. chemrevlett.com This type of reaction involves the coupling of the aryl sulfonyl chloride with a C-H bond of another substrate, accompanied by the extrusion of sulfur dioxide (SO₂). chemrevlett.com This method has become an important alternative to traditional cross-coupling reactions like Suzuki or Stille couplings.

Palladium catalysis is predominantly used for these transformations. chemrevlett.com A proposed general mechanism for the desulfiative arylation of heterocycles, such as pyrroles, involves several key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the sulfur-chlorine bond of the aryl sulfonyl chloride to form a Pd(II) intermediate. chemrevlett.com

Sulfur Dioxide Extrusion: This intermediate then loses a molecule of SO₂ to generate an arylpalladium(II) species. chemrevlett.com

C-H Activation/Electrophilic Palladation: The arylpalladium(II) species reacts with the heteroarene partner through electrophilic palladation at a C-H bond. chemrevlett.com

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the arylated product and regenerate the palladium(0) catalyst. chemrevlett.com

This methodology has been successfully applied to the C2-arylation of pyrroles and the C3-arylation of benzothiophenes using various aryl sulfonyl chlorides. chemrevlett.com The use of this compound in this context would allow for the direct introduction of the sterically hindered 2,6-diethylphenyl group onto a range of (hetero)aromatic systems.

Table 2: General Scheme for Desulfitative Cross-Coupling

| Aryl Source | Coupling Partner | Catalyst | Product Type | Key Feature | Ref. |

| This compound | Pyrrole | Pd(OAc)₂ / Ligand | 2-(2,6-Diethylphenyl)pyrrole | C-H Activation, SO₂ extrusion | chemrevlett.com |

| This compound | Benzothiophene | Pd(OAc)₂ / Ligand | 3-(2,6-Diethylphenyl)benzothiophene | Site-selective arylation | chemrevlett.com |

Aryl sulfonyl chlorides can serve as precursors to aryl radicals under specific reaction conditions. nih.gov Through a one-electron reduction, typically initiated by photoredox catalysis or other radical initiation methods, this compound can undergo cleavage of the carbon-sulfur bond to generate a 2,6-diethylphenyl radical and sulfur dioxide.

Ar-SO₂Cl + e⁻ → [Ar-SO₂Cl]•⁻ → Ar• + SO₂ + Cl⁻

These highly reactive aryl radicals are valuable intermediates in organic synthesis and can participate in a variety of transformations. nih.gov For example, they can be trapped by alkenes or alkynes to form new carbon-carbon bonds in radical addition reactions. They can also be used in radical cyclization reactions to construct complex polycyclic structures. The generation of the 2,6-diethylphenyl radical from its sulfonyl chloride precursor offers a pathway to introduce this bulky substituent into molecules under mild, radical-based conditions, which can be advantageous for substrates that are sensitive to the ionic conditions of traditional cross-coupling reactions.

This compound can be converted into diaryl sulfones through Friedel-Crafts sulfonylation reactions. This reaction involves the electrophilic aromatic substitution of an arene with the sulfonyl chloride, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). orgsyn.orggoogle.com

In this process, the Lewis acid coordinates to the sulfonyl chloride, increasing the electrophilicity of the sulfur atom. This activated complex is then attacked by an electron-rich aromatic compound (e.g., benzene, toluene). Subsequent loss of a proton and rearomatization yields the diaryl sulfone. The reaction of this compound with an arene 'Ar-H' would produce 1-(2,6-diethylphenyl)sulfonyl-Ar. While Friedel-Crafts reactions using alkyl sulfonyl chlorides to make alkyl aryl sulfones are often low-yielding, the corresponding reaction with aryl sulfonyl chlorides to produce diaryl sulfones is generally efficient. google.com This pathway is a direct method for synthesizing unsymmetrical diaryl sulfones containing the 2,6-diethylphenyl moiety.

Other Significant Transformation Pathways

Conversion to Sulfinic Acids

The transformation of this compound to its corresponding sulfinic acid, 2,6-diethylbenzenesulfinic acid, represents a key reductive pathway for this class of compounds. This conversion is typically achieved by employing mild reducing agents that can selectively reduce the sulfonyl chloride moiety without affecting the aromatic ring or the ethyl substituents. The resulting sulfinic acids are valuable intermediates in organic synthesis, known for their greater stability compared to their aliphatic counterparts, although they can still be susceptible to oxidation to the corresponding sulfonic acids. orgsyn.org

Two of the most common and well-documented methods for the reduction of arylsulfonyl chlorides to arylsulfinic acids involve the use of sodium sulfite (B76179) in an aqueous basic medium or reduction with zinc dust. nih.gov While specific research findings detailing the conversion of this compound are not prevalent in the surveyed literature, the general methodologies are well-established and can be applied to this specific substrate.

A widely employed method for preparing sulfinates from sulfonyl chlorides is through reaction with sodium sulfite. nih.gov This reaction is typically carried out in an aqueous solution, often with the addition of a base such as sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. nih.gov The temperature is generally maintained in the range of 70-80 °C to facilitate the reaction. nih.gov The resulting sulfinic acid is usually isolated as its more stable sodium salt. nih.gov

Another effective method for the reduction of sulfonyl chlorides is the use of zinc dust. nih.gov This heterogeneous reaction is typically performed in an appropriate solvent system. The activation of zinc dust, for instance by washing with dilute acid, can be crucial for the success of the reduction. orgsyn.org

The general reaction scheme for the conversion of this compound to the sodium salt of 2,6-diethylbenzenesulfinic acid using sodium sulfite is presented below:

General Reaction Scheme:

A representative procedure for the synthesis of sodium arylsulfinates from arylsulfonyl chlorides using sodium sulfite is as follows: The arylsulfonyl chloride is added to a stirred aqueous solution containing sodium sulfite and sodium bicarbonate. The mixture is heated for several hours to ensure complete reaction. Upon cooling, the sodium salt of the sulfinic acid often precipitates and can be isolated by filtration.

The following interactive data table summarizes typical reaction conditions for the conversion of arylsulfonyl chlorides to their corresponding sulfinic acid salts based on established procedures for analogous compounds.

Interactive Data Table: Typical Conditions for Sulfinic Acid Synthesis

| Parameter | Method A: Sodium Sulfite Reduction | Method B: Zinc Dust Reduction |

| Reducing Agent | Sodium Sulfite (Na₂SO₃) | Zinc Dust (Zn) |

| Stoichiometry of Reducing Agent | 1.5 - 2.5 equivalents | Excess |

| Base | Sodium Bicarbonate (NaHCO₃) | Not typically required |

| Solvent | Water | Ether, Acetic Acid |

| Temperature | 70-80 °C | Room Temperature to Reflux |

| Reaction Time | 1-4 hours | 2-24 hours |

| Product Form | Sodium Sulfinate Salt | Sulfinic Acid (after workup) |

It is important to note that while these general conditions are applicable, the optimal parameters such as reaction time, temperature, and purification method may vary for this compound and would require experimental optimization for high yield and purity.

Applications of 2,6 Diethylbenzene 1 Sulfonyl Chloride in Advanced Organic Synthesis

Role in the Development of New Reagents and Catalysts

The 2,6-diethylbenzenesulfonyl group can be incorporated into larger systems to create new reagents or catalysts with tailored properties. The steric and electronic nature of this group can be harnessed to influence the reactivity and selectivity of a catalytic center.

One approach involves immobilizing the sulfonyl chloride group onto a solid support. For instance, a sulfonyl-chloride-modified lignin-based porous carbon has been developed to act as a support for a metal phthalocyanine (B1677752) catalyst used in lignin (B12514952) degradation. mdpi.com This involves a multi-step process where a lignin-derived carbon is first sulfonated and then treated with an agent like thionyl chloride to generate the sulfonyl chloride functionality on the carbon surface. This activated surface is then used to anchor the catalyst.

In another area, the aniline (B41778) precursor to 2,6-diethylbenzene-1-sulfonyl chloride, 2,6-diethylaniline, is a valuable building block for N-heterocyclic carbene (NHC) ligands. NHCs are crucial in modern homogeneous catalysis, particularly for ruthenium-based olefin metathesis catalysts. Research has shown that blocking the ortho positions of the N-aryl substituents on the NHC ligand is essential for creating highly efficient and stable catalysts. uliege.be The 2,6-diethylphenyl group provides the necessary steric bulk to protect the ruthenium metal center, enhancing its catalytic activity. While the sulfonyl chloride itself is not directly used here, its aniline precursor is integral to the development of these advanced catalysts.

Synthetic Utility in Multi-Step Reaction Sequences

Sulfonyl chlorides are highly versatile intermediates in multi-step organic synthesis due to their reliable reactivity and the stability of the resulting sulfonyl-containing products. utdallas.edumagtech.com.cn They can be prepared from various precursors and can be converted into a wide array of other functional groups, making them a valuable linchpin in complex synthetic routes. rsc.orgnih.govgoogle.com

The utility of sulfonyl chlorides is highlighted in strategies involving late-stage functionalization, where a stable and unreactive primary sulfonamide can be re-activated by converting it back into a highly electrophilic sulfonyl chloride. This allows for further molecular diversification at a late point in a synthetic sequence, which is a powerful tool in medicinal chemistry for creating analogues of a lead compound. researchgate.net

A classic example of a multi-step synthesis involving a sulfonyl chloride is the preparation of sulfa drugs, which often starts with the chlorosulfonation of a protected aniline derivative. utdallas.edu Each step—electrophilic aromatic substitution, reaction with ammonia (B1221849) to form the sulfonamide, and deprotection—relies on the predictable chemistry of the sulfonyl chloride intermediate. utdallas.edupwr.edu.pl The use of a substituted sulfonyl chloride like this compound allows for the introduction of specific structural features that can modulate the properties of the final target molecule.

Table 2: Key Reactions in Multi-Step Synthesis Involving Arylsulfonyl Chlorides This table outlines fundamental transformations where arylsulfonyl chlorides like this compound are key intermediates.

| Reaction Type | Reagents | Product | Significance |

| Sulfonamide Formation | Primary/Secondary Amine, Base | R-SO₂-NR'R" | Core reaction for synthesizing a vast range of pharmaceuticals and bioactive molecules. wikipedia.org |

| Sulfonate Ester Formation | Alcohol, Base (e.g., Pyridine) | R-SO₂-OR' | Converts a poor hydroxyl leaving group into an excellent sulfonate leaving group for subsequent substitution or elimination reactions. youtube.com |

| Sandmeyer-type Reaction | Aryldiazonium salt, SO₂, CuCl₂ | Ar-SO₂-Cl | A method to synthesize arylsulfonyl chlorides from the corresponding anilines, enabling access to a wide variety of substituted reagents. nih.gov |

| Reduction to Sulfinamide | Reducing agent (e.g., PPh₃), Amine | R-SO-NHR' | Provides access to chiral sulfinamides, which are important in asymmetric synthesis. nih.gov |

This is an interactive table. Click on the headers to sort.

Mechanistic Studies of Reactions Involving 2,6 Diethylbenzene 1 Sulfonyl Chloride

Investigation of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for reactions of 2,6-diethylbenzene-1-sulfonyl chloride are not extensively documented in publicly available literature, the reactivity of analogous sterically hindered arenesulfonyl chlorides, such as 2,4,6-trimethylbenzenesulfonyl chloride, has been a subject of study. These studies offer valuable context for understanding the potential behavior of the diethyl-substituted analogue.

The solvolysis of arenesulfonyl chlorides is a key reaction for mechanistic investigation. Generally, these reactions are considered to proceed via a bimolecular nucleophilic substitution (SN2) pathway at the sulfur atom. However, for highly substituted and sterically congested sulfonyl chlorides, a shift towards a dissociative or SN1-like mechanism has been considered. For instance, the high rate of solvolysis for 2,4,6-trimethylbenzenesulfonyl chloride was initially suggested to involve a partial SN1 character.

Subsequent investigations into the solvolysis of 2,4,6-trimethylbenzenesulfonyl chloride in various aqueous solvent mixtures, including those with ethanol (B145695) and methanol, have been analyzed using the extended Grunwald-Winstein equation. These studies indicated that the solvolysis likely proceeds through two distinct reaction channels, but the data is still largely consistent with a bimolecular process rather than the formation of a discrete sulfonyl cation intermediate. The entropies of activation for the solvolysis of such sterically hindered sulfonyl chlorides are typically very negative, which strongly supports a bimolecular, associative mechanism where the transition state is more ordered than the reactants.

The kinetic solvent isotope effect (KSIE), which compares reaction rates in protiated and deuterated solvents (e.g., kH₂O/kD₂O), is a powerful tool for probing reaction mechanisms. For many sulfonyl chlorides, the KSIE values are consistent with an SN2 mechanism.

Table 1: Representative Kinetic Data for the Solvolysis of Arenesulfonyl Chlorides

| Compound | Solvent System | Proposed Mechanism | Reference |

| 2,4,6-Trimethylbenzenesulfonyl chloride | Aqueous Dioxane | SN2 with potential SN1 character | mdpi.com |

| 2,4,6-Trimethylbenzenesulfonyl chloride | 50% TFE/50% Water | SN2 | mdpi.com |

| p-Methoxybenzenesulfonyl chloride | Various | SN2 | mdpi.com |

| Benzenesulfonyl chloride | Aqueous Dioxane | SN2 | mdpi.com |

This table is illustrative and based on analogous compounds due to the lack of specific data for this compound.

Computational Chemistry and Theoretical Modeling of Reactivity

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for exploring the reactivity of this compound. Theoretical modeling can elucidate geometric and electronic structures, map potential energy surfaces, and characterize transition states and intermediates.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of molecules. For arenesulfonyl chlorides, DFT calculations can provide insights into bond lengths, bond angles, and charge distributions, which in turn influence their reactivity.

For sterically hindered systems like this compound, DFT calculations can quantify the steric strain around the sulfonyl group. This strain can affect the ground-state energy of the molecule and the activation energy of its reactions. While specific DFT studies on this compound are not prominent in the literature, calculations on related molecules like 2,4,6-trimethylbenzenesulfonyl chloride have been performed. These studies often focus on correlating calculated structural parameters with experimentally observed reactivity.

Transition State Analysis

Transition state theory is fundamental to understanding reaction rates. Computational methods, particularly DFT, can be used to locate and characterize the transition state structures for reactions involving this compound. The geometry and energy of the transition state are critical for determining the activation barrier of a reaction.

For a typical SN2 reaction at the sulfur center, the transition state would involve the incoming nucleophile and the leaving group (chloride) simultaneously associated with the sulfur atom, leading to a trigonal bipyramidal geometry. The ethyl groups at the ortho positions in this compound would significantly influence the steric environment of this transition state, potentially raising its energy and thus affecting the reaction rate. A detailed transition state analysis would involve vibrational frequency calculations to confirm that the located structure is a true transition state (i.e., has exactly one imaginary frequency corresponding to the reaction coordinate).

Elucidation of Specific Reaction Pathways and Intermediates

The elucidation of reaction pathways involves identifying the sequence of elementary steps that lead from reactants to products, including the characterization of any intermediates. For reactions of this compound, the primary mechanistic question often revolves around the nature of the substitution at the sulfonyl group.

As discussed, the prevailing evidence for similar arenesulfonyl chlorides points towards an SN2 mechanism. In this pathway, a nucleophile attacks the electrophilic sulfur atom, leading to the formation of a transient, high-energy transition state, followed by the departure of the chloride leaving group. The reaction proceeds in a single, concerted step without the formation of a stable intermediate.

Scheme 1: Proposed SN2 Pathway for the Reaction of this compound with a Nucleophile (Nu⁻)

An alternative, though less likely for typical solvolysis conditions, is the SN1 mechanism. This pathway would involve the slow, rate-determining heterolytic cleavage of the S-Cl bond to form a highly reactive sulfonyl cation intermediate. This cation would then be rapidly trapped by a nucleophile.

Scheme 2: Hypothetical SN1 Pathway for the Reaction of this compound

The steric hindrance provided by the two ortho-ethyl groups in this compound would be expected to disfavor the backside attack required for a classical SN2 reaction. However, it also destabilizes the potential planar sulfonyl cation of an SN1 pathway due to steric repulsion with the ortho substituents. Therefore, a detailed experimental and computational investigation is necessary to definitively assign the operative mechanism for a given reaction of this compound.

Advanced Analytical Characterization Techniques in Research on the Compound

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of compounds like 2,6-Diethylbenzene-1-sulfonyl chloride. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are utilized.

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the aromatic and ethyl protons. The aromatic protons on the benzene (B151609) ring, due to the substitution pattern, would likely appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (typically δ 7.0-8.0 ppm). The ethyl groups would give rise to a quartet for the methylene (B1212753) (-CH2-) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic-H | ~7.3 - 7.8 | Multiplet |

| -CH₂- (Ethyl) | ~2.9 - 3.2 | Quartet |

| -CH₃ (Ethyl) | ~1.2 - 1.4 | Triplet |

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-SO₂Cl | ~145 - 150 |

| Aromatic C-H | ~125 - 135 |

| Aromatic C-CH₂ | ~140 - 145 |

| -CH₂- (Ethyl) | ~25 - 30 |

| -CH₃ (Ethyl) | ~14 - 16 |

Mass Spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure of a molecule through its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. The isotopic pattern of this peak would be characteristic of a compound containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and one sulfur atom.

Common fragmentation pathways for benzenesulfonyl chlorides involve the loss of the chlorine atom to give the [M-Cl]⁺ ion, or the loss of the entire sulfonyl chloride group. For this compound, characteristic fragments would also arise from the cleavage of the ethyl side chains. For instance, the mass spectrum of the related p-toluenesulfonyl chloride shows a prominent peak corresponding to the tolyl cation. nist.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. For sulfonyl chlorides, which can be sensitive to high temperatures, HPLC is often the method of choice. A reversed-phase HPLC method would typically be used, employing a non-polar stationary phase (like a C18 column) and a polar mobile phase.

A patent for the analysis of a related compound, methylsulfonyl chloride, describes a method using a Waters XBridge C18 column with a gradient elution of water and acetonitrile (B52724). google.com A similar approach could be adapted for this compound. The separation of 2,5-dichlorobenzenesulfonyl chloride has been achieved using a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in the molecule is a strong chromophore. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately quantified.

Typical HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV (e.g., at 254 nm) |

| Flow Rate | ~1.0 mL/min |

| Injection Volume | ~10 µL |

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another valuable tool for purity assessment, particularly for volatile and thermally stable compounds. While some sulfonyl chlorides can be prone to degradation at high temperatures, GC analysis is feasible under carefully controlled conditions. The use of a mass spectrometer as a detector provides definitive identification of the main component and any impurities based on their mass spectra. GC can also be used to monitor the disappearance of starting materials and the appearance of the product during the synthesis of this compound.

Structure Reactivity Relationship Studies of 2,6 Diethylbenzene 1 Sulfonyl Chloride and Analogs

Impact of Ortho-Diethyl Substitution on Chemical Behavior

The presence of two ethyl groups in the ortho positions to the sulfonyl chloride group in 2,6-diethylbenzene-1-sulfonyl chloride introduces significant steric and electronic effects that dictate its chemical behavior. Research has shown that di-ortho-alkyl substituted arenesulfonyl chlorides exhibit a counterintuitive enhanced reactivity in nucleophilic substitution reactions at the sulfur atom. nih.govmdpi.com This is contrary to what might be expected from purely steric hindrance, which would typically be assumed to impede the approach of a nucleophile.

This increased reactivity is attributed to a unique, rigid, and sterically congested ground-state structure. nih.govmdpi.com X-ray crystallographic and Density Functional Theory (DFT) calculations have revealed that the bulky ortho-diethyl groups compress the C-S-Cl bond angle and can lead to a slight elongation of the S-Cl bond. nih.gov This ground-state destabilization brings the molecule closer in energy to the transition state of the substitution reaction, thereby lowering the activation energy and accelerating the reaction rate.

The chloride-chloride exchange reaction, a model for nucleophilic substitution at the sulfonyl sulfur, has been studied for a variety of arenesulfonyl chlorides. These studies indicate that di-ortho-alkyl substituted sulfonyl chlorides, including the diethyl analog, react faster than their less sterically hindered counterparts. mdpi.com This enhanced reactivity is a critical feature in their application, for instance, as activating agents in oligonucleotide synthesis, where rapid nucleophilic substitution at the sulfonyl sulfur is required. mdpi.com

Comparative Analysis with Other Substituted Benzene (B151609) Sulfonyl Chlorides (e.g., Dimethyl, Dichloro, Difluoro Analogs)

To understand the unique behavior of this compound, it is instructive to compare its reactivity with other substituted benzene sulfonyl chlorides.

A study investigating the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides provides valuable comparative data. nih.govmdpi.com While a direct comparison of second-order rate constants for the diethyl, dimethyl, dichloro, and difluoro analogs under identical conditions is not fully compiled in a single table within the provided results, the principles governing their reactivity can be discussed.

Ortho-Alkyl Analogs (e.g., 2,6-Dimethylbenzene-1-sulfonyl chloride): Similar to the diethyl derivative, 2,6-dimethylbenzene-1-sulfonyl chloride also shows enhanced reactivity in nucleophilic substitution reactions due to steric compression in the ground state. nih.govmdpi.com The principle of acceleration by ortho-alkyl groups is a general trend. Preliminary data from one study showed that the presence of ortho-alkyl substituents accelerates the exchange process. mdpi.com For instance, the second-order rate constant for 2,4,6-trimethylbenzenesulfonyl chloride was found to be significantly higher than that of the unsubstituted benzenesulfonyl chloride. mdpi.com

Ortho-Halo Analogs (e.g., 2,6-Dichlorobenzene-1-sulfonyl chloride and 2,6-Difluorobenzene-1-sulfonyl chloride): In contrast to alkyl groups, which are electron-donating through an inductive effect, halogen atoms are electron-withdrawing. This electronic difference plays a significant role in the reactivity of the sulfonyl chloride.

Inductive Effect: The strong electron-withdrawing inductive effect of chlorine and fluorine atoms would be expected to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

Reaction Mechanism: Interestingly, the mechanism of nucleophilic substitution can change with the nature of the ortho-substituents. For chloride exchange, the reaction proceeds via a single SN2 transition state. nih.gov However, for the analogous fluoride (B91410) exchange reaction, calculations suggest a shift towards an addition-elimination mechanism involving a difluorosulfurandioxide intermediate. nih.gov

The following table presents a conceptual comparison based on the expected effects of the substituents. Actual rate constants would be required for a precise quantitative analysis.

| Compound | Dominant Effect of Ortho-Substituents | Expected Impact on SN2 Reactivity (relative to unsubstituted) |

| This compound | Steric Compression (destabilizing ground state) | Accelerated |

| 2,6-Dimethylbenzene-1-sulfonyl chloride | Steric Compression (destabilizing ground state) | Accelerated |

| 2,6-Dichlorobenzene-1-sulfonyl chloride | Electron-Withdrawing Inductive Effect & Steric Effects | Complex interplay, potentially accelerated |

| 2,6-Difluorobenzene-1-sulfonyl chloride | Strong Electron-Withdrawing Inductive Effect & Steric Effects | Complex interplay, potentially accelerated |

Steric and Electronic Effects on Reaction Rates and Selectivity

The reactivity and selectivity of this compound in chemical reactions are a direct consequence of the interplay between steric and electronic effects.

Steric Effects:

Rate Acceleration in Nucleophilic Substitution: As detailed earlier, the primary steric effect of the ortho-diethyl groups is the destabilization of the ground state, which leads to an acceleration of nucleophilic substitution at the sulfonyl center. nih.govmdpi.com

Directional Shielding: The bulky ethyl groups can sterically hinder certain reaction pathways, thereby enhancing selectivity. For example, in reactions where the sulfonyl chloride acts as an electrophile, the ethyl groups can direct the incoming nucleophile to attack the sulfur atom while shielding the aromatic ring from side reactions.

Electronic Effects:

Inductive Effect: Alkyl groups are weakly electron-donating through the inductive effect (+I). ncert.nic.in This effect would traditionally be expected to slightly decrease the electrophilicity of the sulfonyl sulfur, thereby slowing down a nucleophilic attack. However, for di-ortho-alkylated systems, this electronic effect is overridden by the more dominant steric acceleration. nih.govmdpi.com

Hammett Equation: For para- and meta-substituted arenesulfonyl chlorides, the reaction rates in the chloride-exchange reaction follow the Hammett equation with a positive ρ-value of +2.02. nih.govmdpi.com This indicates that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. The behavior of ortho-substituted analogs like this compound deviates from this simple linear free-energy relationship due to the overwhelming steric influences. nih.gov

The combination of these effects makes this compound a unique reagent. The steric bulk provides a "push" to accelerate reactions at the sulfur atom, while also providing a steric shield that can influence the selectivity of its reactions.

Future Research Directions for 2,6 Diethylbenzene 1 Sulfonyl Chloride

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of aryl sulfonyl chlorides has traditionally relied on methods that can be harsh or inefficient. Future research will likely focus on developing more sophisticated and milder synthetic routes to 2,6-Diethylbenzene-1-sulfonyl chloride and its analogues.

One promising area is the advancement of photocatalytic methods. For instance, the use of potassium poly(heptazine imide) as a photocatalyst has been shown to enable the synthesis of various aromatic sulfonyl chlorides from thiols, thioacetates, and isothiouronium salts under irradiation with an appropriate light source. nih.gov This approach could be adapted for the high-yield synthesis of this compound. nih.gov

Another avenue involves novel oxidative chlorination techniques. Research has demonstrated methods for the oxidative chlorination of thiols to sulfonyl chlorides using reagents like hydrogen peroxide in the presence of trimethylsilyl (B98337) chloride (TMSCl), which offers advantages such as high yields and short reaction times. magtech.com.cnresearchgate.net Additionally, new protocols have been developed for preparing sulfonyl chlorides from sulfonic acids under neutral conditions using chlorinating agents like 2,4,6-trichloro-1,3,5-triazine. researchgate.net A convenient and efficient method has also been presented for synthesizing alkyl sulfonyl chlorides from S-alkyl isothiouronium salts, which could be explored for aryl derivatives. researchgate.net

Table 1: Overview of Selected Novel Synthetic Methods for Sulfonyl Chlorides

| Method | Key Reagents/Catalysts | Starting Materials | Potential Advantages |

|---|---|---|---|

| Photocatalysis nih.gov | Potassium Poly(heptazine imide), Light Source | Thiols, Thioacetates, Isothiouronium salts | Utilizes light energy, potentially milder conditions. |

| Oxidative Chlorination researchgate.net | H₂O₂, TMSCl | Thiols | High yields, short reaction times, low cost. |

| From Sulfonic Acids researchgate.net | 2,4,6-Trichloro-1,3,5-triazine | Sulfonic acids | Neutral reaction conditions. |

| From Isothiouronium Salts researchgate.net | N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) | S-alkyl isothiouronium salts | Mild conditions, broad substrate scope. |

Development of Greener Chemistry Approaches for Synthesis and Derivatization

Future research must prioritize the integration of green chemistry principles to minimize the environmental impact of synthesizing and using this compound. This involves exploring alternative energy sources, solvent-free conditions, and safer reagents.

Microwave-assisted synthesis is a key area of interest. Protocols for the sulfonylation of amines have been developed under solvent- and catalyst-free conditions using microwave irradiation, leading to excellent yields in short reaction times. researchgate.net Similarly, ultrasound irradiation has been explored as an eco-friendly energy source for various organic syntheses. nih.gov These energy-efficient techniques could be applied to the production and derivatization reactions of this compound.

The use of environmentally benign solvents is another critical aspect. A mild and efficient procedure has been developed for the monosulfonylation of amines using water as the reaction medium at room temperature. researchgate.net Developing aqueous or solvent-free protocols for reactions involving this compound would significantly enhance their sustainability. Furthermore, the development of metal-free catalytic systems, such as the use of ammonium (B1175870) nitrate (B79036) and oxygen for the synthesis of sulfonyl chlorides from thiols, represents a move towards more environmentally friendly processes. researchgate.net

Investigation of New Synthetic Applications in Emerging Fields

While sulfonyl chlorides are established reagents, the specific properties of the 2,6-diethyl derivative could unlock new applications. Sulfonyl chlorides are crucial intermediates in the synthesis of sulfonamides, a class of compounds with a vast range of biological activities, including anticancer and antibacterial properties. nih.govechemcom.com Future work could focus on using this compound to create novel sulfonamide drug candidates where the bulky diethylphenyl group could confer unique pharmacological profiles.

Beyond sulfonamide synthesis, sulfonyl chlorides are versatile precursors for other important functional groups like sulfonate esters, sulfones, and sulfinic acids. nih.gov They are also utilized as sources for sulfonyl, sulfenyl, and aryl radicals in various organic reactions. magtech.com.cn Research into the reactions of this compound with unsaturated compounds like alkenes, alkynes, and imines could lead to new synthetic methodologies, including annulations and sulfonylation reactions. magtech.com.cnresearchgate.net The reaction of primary and secondary amines with acid chlorides and anhydrides, known as acylation, is a fundamental nucleophilic substitution reaction for forming amides. ncert.nic.in This reactivity can be extended to sulfonyl chlorides for the synthesis of sulfonamides. byjus.com

Advanced Computational Studies for Predictive Reactivity Modeling

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound. Future research should leverage these methods to build predictive models of its reactivity.

Techniques such as Hirshfeld surface analysis can provide a thorough picture of non-covalent interactions within the crystal structure. nih.gov For a related compound, this analysis revealed that sulfonyl oxygens participate in significant Cl⋯O interactions that play a notable role in crystal packing. nih.gov Similar studies on this compound could elucidate how the diethyl substitution pattern influences intermolecular forces and solid-state packing.

Coupling these surface analyses with computational studies can help rationalize observed interactions and provide new physical insights into structure-property relationships. nih.gov By modeling the electronic structure and steric hindrance of the 2,6-diethylphenylsulfonyl moiety, researchers can predict its reactivity with various nucleophiles, its stability, and the properties of its derivatives. This predictive capability can guide experimental work, saving time and resources in the discovery of new reactions and materials.

Synthesis of Designed Materials and Polymers Incorporating the Sulfonyl Chloride Moiety

The unique chemical stability and reactivity of the sulfonyl chloride group make it an attractive functional handle for incorporation into advanced materials and polymers. While sulfonyl chlorides are generally less robust than their sulfonyl fluoride (B91410) counterparts, they still offer a versatile platform for material design. nih.gov

Future research could explore the use of this compound as a monomer or cross-linking agent in polymerization reactions. The bulky 2,6-diethylphenyl group could be used to create polymers with specific physical properties, such as high thermal stability, controlled solubility, or amorphous character by disrupting chain packing.

The broader interest in sulfonyl-containing compounds for materials science is growing. For example, sulfonyl fluoride derivatives have been investigated for use as improved electrolytes in high-voltage rechargeable lithium-metal batteries. nih.gov This suggests a potential avenue for research into materials derived from this compound for applications in energy storage, electronics, or as specialty coatings where its specific steric and electronic properties could be advantageous.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4,6-trichloro-1,3,5-triazine |

| This compound |

| Ammonium nitrate |

| Hydrogen peroxide |

| N-chloro-N-(phenylsulfonyl)benzenesulfonamide |

| Oxygen |

| Phenylthioacetate |

| Potassium poly(heptazine imide) |

| Thiophenol |

Q & A

Q. What are the optimized synthetic routes for 2,6-diethylbenzene-1-sulfonyl chloride, and what are the critical reaction conditions to ensure high yield?

The synthesis of this compound typically involves sulfonation of 1,3-diethylbenzene followed by chlorination. Key conditions include:

- Use of sulfur trioxide or chlorosulfonic acid under anhydrous conditions to avoid side reactions.

- Maintaining low temperatures (0–5°C) during chlorination to prevent decomposition.

- Reaction monitoring via thin-layer chromatography (TLC) or NMR to track intermediate sulfonic acid formation.

Storage of precursors in moisture-free environments is critical, as hydrolysis of sulfonyl chlorides can lead to sulfonic acids, reducing yield .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- NMR : ¹H NMR should show distinct signals for ethyl groups (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and aromatic protons (δ ~7.3–7.8 ppm). Coupling constants between aromatic protons can confirm substitution patterns.

- X-ray crystallography : Resolves steric effects of ethyl groups at the 2- and 6-positions, with bond angles and torsional strain providing insights into molecular rigidity .

- FT-IR : Strong S=O stretching (~1370 cm⁻¹) and S-Cl (~580 cm⁻¹) confirm functional group integrity.

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

- Moisture sensitivity : Hydrolysis occurs rapidly in humid environments, forming 2,6-diethylbenzenesulfonic acid. Store under inert gas (N₂/Ar) in sealed containers.

- Thermal stability : Decomposition observed above 80°C; refrigeration (2–8°C) is recommended for extended storage.

- Solvent compatibility : Stable in anhydrous chlorinated solvents (e.g., methylene chloride) but reacts with alcohols or amines .

Advanced Research Questions

Q. How can researchers design experiments to investigate the regioselectivity of this compound in nucleophilic substitution reactions?

- Competitive nucleophile assays : Compare reactivity of primary vs. secondary amines (e.g., aniline vs. piperidine) under controlled conditions.

- Kinetic studies : Monitor reaction rates using HPLC or UV-Vis spectroscopy to determine steric/electronic influences of ethyl groups.

- Computational modeling : DFT calculations can predict transition-state geometries and activation barriers, explaining observed selectivity .

Q. What methodological approaches resolve contradictions in reported reactivity data for sulfonyl chlorides with bulky substituents?

Discrepancies in reactivity (e.g., unexpected stability in polar aprotic solvents) may arise from:

- Solvent purity : Trace water or alcohols accelerate hydrolysis. Use Karl Fischer titration to verify solvent dryness.

- Steric vs. electronic effects : Parametric studies varying substituent size (e.g., ethyl vs. tert-butyl) can isolate contributing factors.

- Cross-validation : Combine experimental results with computational models (e.g., Hammett σ constants) to reconcile conflicting data .

Q. How can researchers quantify the steric effects of 2,6-diethyl groups on sulfonamide formation efficiency?

- Crystal structure analysis : Measure bond angles (e.g., C-S-Cl) and compare with unsubstituted analogs to quantify steric hindrance.

- Torsional barrier measurements : Use variable-temperature NMR to assess rotational freedom of the sulfonyl chloride group.

- Molecular volume calculations : Tools like Connolly surface analysis provide quantitative steric descriptors .

Methodological Recommendations

- For kinetic studies, use stopped-flow IR to capture fast hydrolysis rates in aqueous media.

- Validate computational models against crystallographic data to ensure accuracy in steric effect predictions .

- Employ isotopic labeling (e.g., D₃ analogs) for mechanistic tracer studies, as demonstrated in related sulfonyl chloride systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.